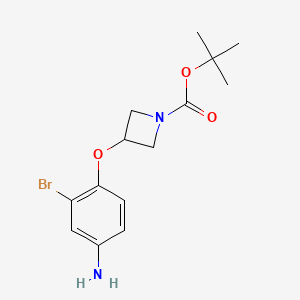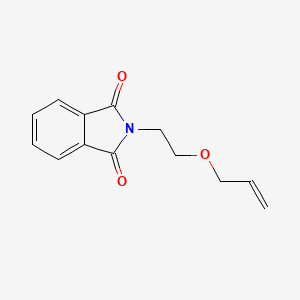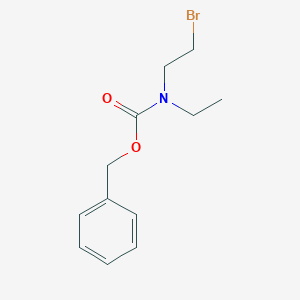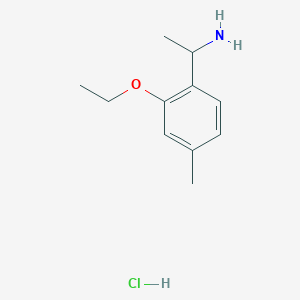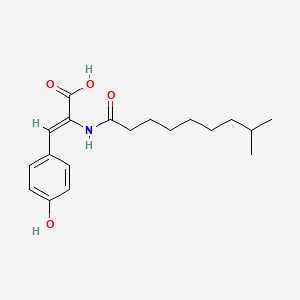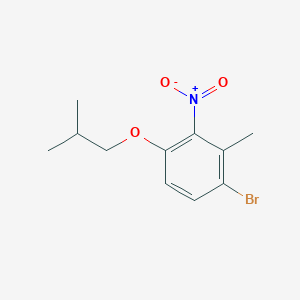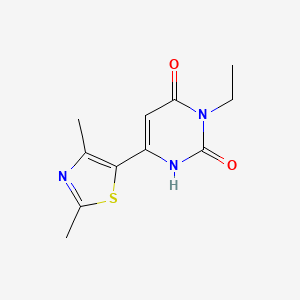
6-(2,4-Dimetil-1,3-tiazol-5-il)-3-etil-1,2,3,4-tetrahidropirimidin-2,4-diona
Descripción general
Descripción
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-DETP, is a small molecule that has been studied for its potential applications in the scientific research field. It has been found to have a wide range of biochemical and physiological effects on cells, as well as being useful for laboratory experiments.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol son conocidos por sus propiedades antioxidantes. Pueden neutralizar los radicales libres y reducir el estrés oxidativo en las células, lo que es beneficioso para prevenir enfermedades crónicas como el cáncer y las enfermedades cardíacas .
Actividad analgésica y antiinflamatoria
Se ha informado que estos compuestos exhiben efectos analgésicos (alivian el dolor) y antiinflamatorios. Esto los convierte en candidatos potenciales para el desarrollo de nuevos analgésicos y medicamentos antiinflamatorios .
Actividad antimicrobiana y antifúngica
Los derivados del tiazol, incluido el compuesto en cuestión, han mostrado actividades antimicrobianas y antifúngicas. Esto sugiere su uso en el tratamiento de infecciones causadas por bacterias y hongos .
Actividad anticancerígena
Se ha descubierto que algunos derivados del tiazol poseen propiedades anticancerígenas. Pueden inhibir el crecimiento de las células cancerosas y podrían utilizarse en el desarrollo de nuevas terapias anticancerígenas .
Actividad antihipertensiva
Los tiazoles también se han estudiado por su actividad antihipertensiva, lo que significa que pueden ayudar a reducir la presión arterial alta. Esta aplicación es crucial para el manejo de enfermedades cardiovasculares .
Actividad neuroprotectora
Debido a su capacidad de interactuar con varios objetivos biológicos, los derivados del tiazol se están explorando por sus efectos neuroprotectores. Pueden proteger las células nerviosas del daño y podrían utilizarse en el tratamiento de enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
The primary targets of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Biochemical Pathways
The compound’s action on Cyclin-A2 and Cyclin-dependent kinase 2 affects the cell cycle regulation pathway . By inhibiting these targets, the compound can halt the cell cycle, preventing cells from entering the S phase from the G1 phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione’s action primarily involve the disruption of cell cycle progression . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, the compound can induce cell cycle arrest, potentially leading to apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives have been shown to bind to glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.
Cellular Effects
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis . The compound may also alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to potential anticancer effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the activation of stress response pathways.
Dosage Effects in Animal Models
The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity or nephrotoxicity, due to its potential to interact with multiple cellular targets and disrupt normal cellular function.
Metabolic Pathways
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it may modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids and other lipids.
Transport and Distribution
The transport and distribution of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, such as organic anion transporters, and subsequently distributed to various cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and half-life.
Subcellular Localization
The subcellular localization of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential for its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.
Propiedades
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-14-9(15)5-8(13-11(14)16)10-6(2)12-7(3)17-10/h5H,4H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHJSGKEJQEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=C(N=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



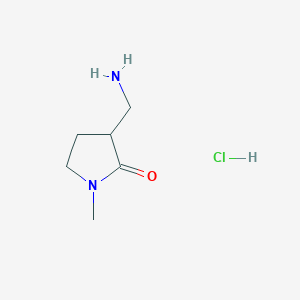
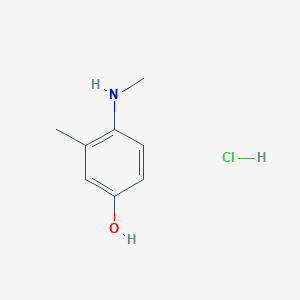
![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)




